molecular formula C18H9Cl3N2O2 B2947197 5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole CAS No. 866048-93-3

5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole

Cat. No.: B2947197
CAS No.: 866048-93-3
M. Wt: 391.63
InChI Key: ZPZFGFNNGQKEAY-UHFFFAOYSA-N
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Description

5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole is a heterocyclic compound featuring a benzoxazole core substituted at the 5-position with a chlorine atom and at the 2-position with a pyridin-3-yl group linked via a 2,4-dichlorophenoxy moiety. This structure combines aromatic and heteroaromatic systems, which are often associated with bioactivity in pharmaceuticals and agrochemicals.

Properties

IUPAC Name

5-chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3N2O2/c19-10-3-5-15(13(21)8-10)24-17-12(2-1-7-22-17)18-23-14-9-11(20)4-6-16(14)25-18/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZFGFNNGQKEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary target of 5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole, also known as Triclosan, is the type II fatty acid synthesis enzyme (FAS-II) found in bacteria and plasmodium. This enzyme plays a crucial role in the synthesis of fatty acids, which are essential components of the bacterial cell membrane.

Mode of Action

Triclosan inhibits the activity of the FAS-II enzyme. By doing so, it disrupts the synthesis of fatty acids, leading to the impairment of bacterial cell membrane formation. This results in the inhibition of bacterial growth and survival.

Biochemical Pathways

The affected biochemical pathway is the fatty acid synthesis pathway . The inhibition of FAS-II disrupts this pathway, preventing the production of essential fatty acids. This leads to downstream effects such as the disruption of cell membrane formation and function, ultimately leading to bacterial cell death.

Pharmacokinetics

The pharmacokinetic properties of Triclosan include its solubility, absorption, distribution, metabolism, and excretion. It has a low water solubility of 2.6mg/L at 20℃, indicating that it is primarily lipophilic This allows it to easily cross cell membranes and distribute throughout the body.

Result of Action

The result of Triclosan’s action is the inhibition of bacterial growth and survival. By disrupting the fatty acid synthesis pathway, it prevents the formation of the bacterial cell membrane, leading to cell death. This makes it an effective antibacterial agent.

Biological Activity

5-Chloro-2-[2-(2,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H13Cl3OC_{18}H_{13}Cl_3O with a molecular weight of approximately 383.6 g/mol. The presence of chlorinated phenoxy and pyridine groups suggests potential interactions with biological systems that may lead to significant pharmacological effects.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Antimicrobial Activity : Studies have shown that derivatives of benzoxazole compounds can possess antibacterial and antifungal properties. The activity is often correlated with structural features such as electron-withdrawing groups which enhance lipophilicity and membrane penetration .
  • Anticancer Properties : Some benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications to the benzoxazole core can significantly impact its potency against cancer cells .

Biological Activity Data

Activity Type Target Effectiveness Reference
AntibacterialGram-positive bacteriaModerate
AntifungalCandida albicansModerate
CytotoxicityVarious cancer cell linesHigh
InsecticidalAgricultural pestsEffective

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of several benzoxazole derivatives, including this compound. Results indicated selective activity against Gram-positive bacteria with minimal effects on Gram-negative strains .
  • Cytotoxic Effects : Research involving various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The findings support the potential use of this compound in developing anticancer therapies .
  • Insecticidal Properties : In agricultural applications, this compound has been tested for its effectiveness against common pests. The results indicated a promising insecticidal activity, making it a candidate for further development in agrochemicals .

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituent Analysis

Compound Name (Source) Substituents on Benzoxazole Core Key Functional Groups Molecular Weight (g/mol)
Target Compound 5-Cl, 2-[2-(2,4-Cl₂-phenoxy)pyridin-3-yl] Cl, dichlorophenoxy, pyridine ~414.1 (calculated)
5-Chloro-2-(trifluoromethyl)-1,3-benzoxazole 5-Cl, 2-CF₃ CF₃ (electron-withdrawing) 221.56 (exact)
5-Bromo-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-furancarboxamide 5-Br, 2-(3-pyridinyl), 5-furancarboxamide Br, pyridine, carboxamide ~385.2 (calculated)
5-Chloro-2-(chloromethyl)-1,3-benzoxazole 5-Cl, 2-CH₂Cl Cl, chloromethyl (reactive site) 192.04 (exact)

Notes:

  • The pyridine ring in the target compound and the ChEBI-listed 5-bromo analog may enhance hydrogen bonding or metal coordination, unlike non-heterocyclic substituents.

Functional and Application Insights

Bioactivity and Stability

  • Electron Effects: The CF₃ group in 5-Chloro-2-(trifluoromethyl)-1,3-benzoxazole is strongly electron-withdrawing, which could stabilize the compound against metabolic degradation compared to the target compound’s electron-rich phenoxy group.
  • Reactivity : The chloromethyl group in 5-Chloro-2-(chloromethyl)-1,3-benzoxazole offers a reactive site for further functionalization, unlike the target compound’s rigid aromatic substituents.

Research Findings and Limitations

  • Synthetic Accessibility : The target compound’s multi-step synthesis (due to its complex substituents) may limit scalability compared to simpler derivatives like 5-Chloro-2-(trifluoromethyl)-1,3-benzoxazole .

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